1-Isopropyl-5-trifluoromethyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-ISOPROPYL-5-TRIFLUOROMETHYL-1H-PYRAZOLE-3-CARBOXYLICACID is a heterocyclic compound featuring a pyrazole ring substituted with isopropyl and trifluoromethyl groups
Preparation Methods
The synthesis of 1-ISOPROPYL-5-TRIFLUOROMETHYL-1H-PYRAZOLE-3-CARBOXYLICACID typically involves the cyclization of appropriate precursors. One common method includes the reaction of substituted hydrazines with 1,3-diketones, followed by cyclization and subsequent functionalization to introduce the isopropyl and trifluoromethyl groups . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
1-ISOPROPYL-5-TRIFLUOROMETHYL-1H-PYRAZOLE-3-CARBOXYLICACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The trifluoromethyl and isopropyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-ISOPROPYL-5-TRIFLUOROMETHYL-1H-PYRAZOLE-3-CARBOXYLICACID has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a pharmacophore in drug design and development.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-ISOPROPYL-5-TRIFLUOROMETHYL-1H-PYRAZOLE-3-CARBOXYLICACID involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on target molecules. This interaction can modulate various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
1-ISOPROPYL-5-TRIFLUOROMETHYL-1H-PYRAZOLE-3-CARBOXYLICACID can be compared with similar compounds such as:
- 1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
- 5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-ol
- 1-Isopropyl-1H-pyrazole-5-sulfonyl chloride
- 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole
These compounds share the pyrazole core structure but differ in their substituents, which can significantly impact their chemical properties and applications. The presence of the trifluoromethyl group in 1-ISOPROPYL-5-TRIFLUOROMETHYL-1H-PYRAZOLE-3-CARBOXYLICACID is particularly noteworthy, as it imparts unique chemical stability and biological activity.
Properties
Molecular Formula |
C8H9F3N2O2 |
---|---|
Molecular Weight |
222.16 g/mol |
IUPAC Name |
1-propan-2-yl-5-(trifluoromethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H9F3N2O2/c1-4(2)13-6(8(9,10)11)3-5(12-13)7(14)15/h3-4H,1-2H3,(H,14,15) |
InChI Key |
NSHXFHUWJCWDHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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